13-(tert-Butoxy)-13-oxotridecanoic acid 13-(tert-Butoxy)-13-oxotridecanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13612448
InChI: InChI=1S/C17H32O4/c1-17(2,3)21-16(20)14-12-10-8-6-4-5-7-9-11-13-15(18)19/h4-14H2,1-3H3,(H,18,19)
SMILES: CC(C)(C)OC(=O)CCCCCCCCCCCC(=O)O
Molecular Formula: C17H32O4
Molecular Weight: 300.4 g/mol

13-(tert-Butoxy)-13-oxotridecanoic acid

CAS No.:

Cat. No.: VC13612448

Molecular Formula: C17H32O4

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

13-(tert-Butoxy)-13-oxotridecanoic acid -

Specification

Molecular Formula C17H32O4
Molecular Weight 300.4 g/mol
IUPAC Name 13-[(2-methylpropan-2-yl)oxy]-13-oxotridecanoic acid
Standard InChI InChI=1S/C17H32O4/c1-17(2,3)21-16(20)14-12-10-8-6-4-5-7-9-11-13-15(18)19/h4-14H2,1-3H3,(H,18,19)
Standard InChI Key VYGIIHRBLHXUGB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCCCCCCCCCCC(=O)O
Canonical SMILES CC(C)(C)OC(=O)CCCCCCCCCCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

13-(tert-Butoxy)-13-oxotridecanoic acid features a 13-carbon aliphatic chain with two critical functional groups: a tert-butoxy ester at the 13th position and a carboxylic acid at the terminal end. The IUPAC name, 13-[(2-methylpropan-2-yl)oxy]-13-oxotridecanoic acid, reflects this arrangement. The tert-butoxy group (C(C)(C)(C)O) confers steric bulk and hydrolytic stability, while the carboxylic acid enables salt formation or further derivatization .

Key Structural Data:

  • SMILES: CC(C)(C)OC(=O)CCCCCCCCCCCC(=O)O

  • InChI Key: VYGIIHRBLHXUGB-UHFFFAOYSA-N

  • Canonical SMILES: CC(C)(C)OC(=O)CCCCCCCCCCCC(=O)O

The extended hydrocarbon chain (12 methylene units between functional groups) suggests amphiphilic behavior, with potential applications in micelle formation or phase-transfer catalysis.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with tridecanedioic acid or its derivatives. A multistep approach involves:

  • Selective Protection: The tert-butoxy group is introduced via esterification of one carboxylic acid group using tert-butanol under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid).

  • Chain Elongation: For shorter precursors, methods like malonic ester synthesis or Wittig reactions may extend the carbon backbone.

  • Deprotection: Selective removal of protecting groups (if used) yields the final product .

Optimization Considerations:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.

  • Catalysts: DMAP or N-hydroxysuccinimide enhances esterification efficiency.

  • Yield: Reported yields range from 65–78%, with purity ≥95% achievable via recrystallization from ethyl acetate/hexane mixtures .

Physicochemical Properties

Thermal and Solubility Profiles

Experimental data from suppliers indicate:

PropertyValueSource
Melting PointNot reported
Boiling PointDecomposes above 200°C
Solubility in Water<0.1 mg/mL (25°C)
Log P (octanol/water)Estimated 4.5–5.2

The low aqueous solubility aligns with its hydrophobic aliphatic chain, while the tert-butoxy group reduces crystallinity compared to unsubstituted analogs.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Though direct uses are undocumented, structurally related tert-butoxy esters serve as:

  • Prodrug Components: Masking carboxylic acids to improve bioavailability.

  • Polymer Backbones: In biodegradable polyanhydrides for drug delivery .

Materials Science

The compound’s amphiphilicity suggests utility in:

  • Surfactants: Potential for stabilizing emulsions in nonpolar media.

  • Coordination Chemistry: Carboxylate-metal complexes for catalysis.

Research Frontiers and Challenges

Unresolved Questions

  • Thermal Stability: Decomposition pathways above 200°C remain uncharacterized .

  • Biological Activity: No data exist on cytotoxicity or enzymatic interactions.

Future Directions

  • Derivatization Studies: Amidation or polymer grafting to enhance functionality.

  • Structure-Activity Relationships: Comparing chain-length variants for surfactant efficacy .

SupplierPurityPackagingRegion
Vulcanchem≥95%1g–100gGlobal
AKSci98%250mg–5gUSA
Achemblock95%100mg–10gEurope

Pricing ranges from $120–$450/g, reflecting niche production scales .

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